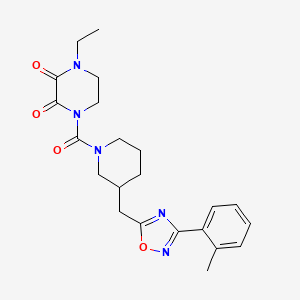

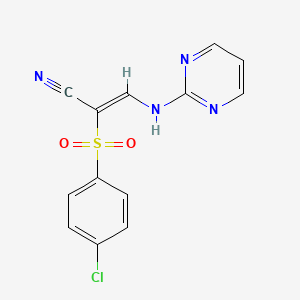

![molecular formula C14H13ClN2O2S B2628389 1-(3-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034543-63-8](/img/structure/B2628389.png)

1-(3-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms . The two most common variants of this compound are 1,3,4-thiadiazole and 1,2,5-thiadiazole, differentiated by the positioning of the nitrogen atoms within the ring structure .Chemical Reactions Analysis

Thiadiazoles demonstrate various unique chemical properties, contributing to their utility in diverse applications. One of their prominent characteristics is their ability to participate in a variety of chemical reactions, making them a versatile tool in organic synthesis .Physical And Chemical Properties Analysis

The physical properties of thiadiazoles largely depend on their specific isomeric form and any substituents they may carry. In general, they are solid at room temperature, have low melting points, and are relatively stable under normal conditions .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

1,3,4-Thiadiazole derivatives, which include “1-(3-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide”, have been studied for their antibacterial activity . They have been found to have an inhibitory effect on various bacteria strains such as Klebsiella pneumoniae and Staphylococcus hominis .

DNA Binding

These compounds have also been studied for their ability to bind to CT-DNA . This property could potentially be used in the development of new drugs or therapies.

Antimicrobial Agents

A series of 1,3,4-thiadiazole derivatives have been designed and synthesized for use as potent antimicrobial agents . These compounds were tested against E. coli, B. mycoides, and C. albicans, with four compounds outperforming the others in terms of antimicrobial activity .

Electronic and Optical Applications

Depending on the interplay between the quinoid character, cross-conjugation, and the aromaticity of the core, these compounds exhibit tunable electronic structures . This makes them potentially useful in the development of new materials for electronic and optical applications .

Photovoltaics

Electron donor–acceptor (D–A) systems based on the benzo[c]thiadiazole (BTZ) motif have been extensively researched for use in photovoltaics . This suggests that “1-(3-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide” could potentially be used in the development of solar cells or other photovoltaic devices .

Fluorescent Sensors

The same D–A systems have also been studied for their use as fluorescent sensors . This could potentially lead to the development of new sensing technologies .

Wirkmechanismus

Target of Action

1-(3-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a derivative of thiadiazole . Thiadiazole derivatives are known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . They have been studied for their broad spectrum of biological activities, including anticancer properties .

Mode of Action

Thiadiazole derivatives, due to their mesoionic nature, are able to cross cellular membranes . This allows them to interact with their targets within the cell. The specific interactions and resulting changes would depend on the particular targets of the compound.

Biochemical Pathways

Given the broad biological activities of thiadiazole derivatives , it can be inferred that multiple pathways could potentially be affected. The downstream effects would depend on the specific targets and interactions of the compound.

Pharmacokinetics

The ability of thiadiazole derivatives to cross cellular membranes suggests that they may have good bioavailability .

Result of Action

Given the broad biological activities of thiadiazole derivatives , it can be inferred that the compound could potentially have various effects at the molecular and cellular levels.

Safety and Hazards

Zukünftige Richtungen

The discussion in this review article will attract the attention of synthetic and medicinal researchers to explore 1,2,3-thiadiazole structural motifs for future therapeutic agents . The last section is a prospect of other uses of dioxothiadiazole-containing molecules reported in the literature followed by the perspectives and possible future research directions involving these compounds .

Eigenschaften

IUPAC Name |

3-[(3-chlorophenyl)methyl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2S/c1-16-13-7-2-3-8-14(13)17(20(16,18)19)10-11-5-4-6-12(15)9-11/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZIMBPYXBRSAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(S1(=O)=O)CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

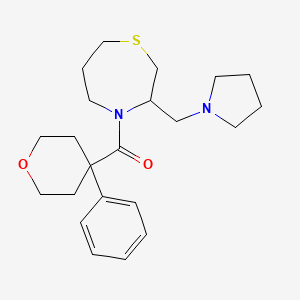

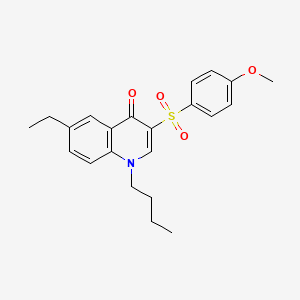

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(o-tolyloxy)ethan-1-one](/img/structure/B2628306.png)

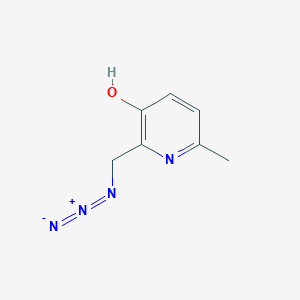

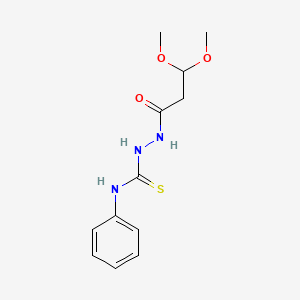

![3-[(Pyridin-4-yl)methyl]-4,5-dihydro-1,2,4-oxadiazol-5-one](/img/structure/B2628309.png)

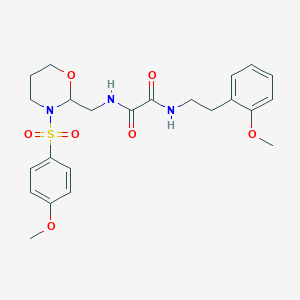

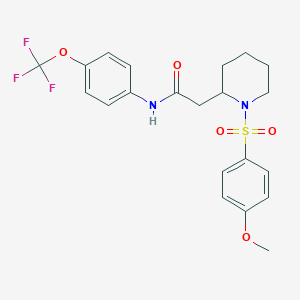

![3-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2628318.png)

![4,6-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2628323.png)

![N,N-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-sulfonamide](/img/structure/B2628326.png)

![N-[[1-(Pyrrolidin-2-ylmethyl)triazol-4-yl]methyl]acetamide;dihydrochloride](/img/structure/B2628328.png)